molecular formula C17H19NO3 B262628 N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide

N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide

Cat. No. B262628
M. Wt: 285.34 g/mol
InChI Key: IJYZCIYUNYENQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide, also known as Compound 29, is a synthetic small molecule that has been studied for its potential use in cancer treatment. It is a member of the benzamide class of compounds and has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines. In

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29 is not fully understood, but it is believed to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been found to have anticancer activity by promoting the acetylation of histones, which leads to changes in gene expression and cell differentiation. This compound 29 has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 29 has been found to have a number of biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest, which prevents cancer cells from dividing and proliferating. It has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, this compound 29 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29 is its potent antiproliferative activity against a variety of cancer cell lines. It has also been found to exhibit low toxicity in normal cells. However, one of the limitations of using this compound 29 in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of this compound 29 and its potential side effects.

Future Directions

There are a number of future directions for the study of N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29. One area of research is to investigate its potential use in combination with other anticancer agents, such as chemotherapy drugs or other HDAC inhibitors. Another area of research is to explore the use of this compound 29 in animal models of cancer to determine its efficacy and potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound 29 and its potential use in other diseases beyond cancer.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29 involves a series of reactions starting with the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-hydroxybenzoyl chloride in the presence of a base to form this compound 29. The overall yield of the synthesis is approximately 40%.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29 has been studied extensively for its potential use in cancer treatment. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide

InChI

InChI=1S/C17H19NO3/c1-12-7-8-14(11-13(12)2)21-10-9-18-17(20)15-5-3-4-6-16(15)19/h3-8,11,19H,9-10H2,1-2H3,(H,18,20)

InChI Key

IJYZCIYUNYENQL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2O)C

Origin of Product

United States

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